2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

説明

Molecular Structure and Classification

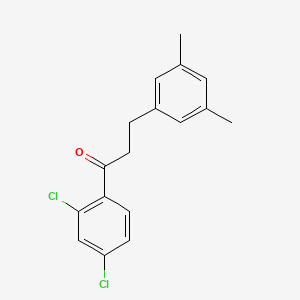

2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a ketone functional group attached to a propanone backbone. Its molecular formula is $$ C{17}H{16}Cl_{2}O $$, with a molecular weight of 307.22 g/mol. The compound features two aromatic rings: a 2,4-dichlorophenyl group at the ketone position and a 3,5-dimethylphenyl group attached via a three-carbon chain. The chlorine atoms occupy the ortho and para positions on the first benzene ring, while the methyl groups are symmetrically positioned at the meta positions on the second aromatic ring.

This molecule belongs to the class of diaryl ketones, specifically arylpropanones, which are known for their structural rigidity and electronic properties due to conjugated π-systems. The presence of electron-withdrawing chlorine atoms and electron-donating methyl groups creates a polarized electronic environment, influencing its reactivity in substitution and addition reactions.

Structural Features:

- Aromatic Systems : Two benzene rings with distinct substitution patterns.

- Functional Groups : A ketone group ($$ C=O $$) and two methyl substituents.

- Stereoelectronic Effects : Chlorine atoms enhance electrophilicity at the carbonyl carbon, while methyl groups stabilize the adjacent aromatic ring through hyperconjugation.

Nomenclature and Systematic Naming

The systematic IUPAC name for this compound is 1-(2,4-dichlorophenyl)-3-(3,5-dimethylphenyl)-1-propanone , derived through the following steps:

- Parent Chain Identification : Propanone (3-carbon chain with a ketone group).

- Substituent Numbering :

- The ketone-bearing carbon is position 1.

- The 2,4-dichlorophenyl group is attached to position 1.

- The 3,5-dimethylphenyl group is linked via a propyl chain to position 3.

Alternative names include This compound , where primes denote positions on the aromatic rings. The compound’s SMILES representation, O=C(C1=CC=C(Cl)C=C1Cl)CCC2=CC(C)=CC(C)=C2, encodes its connectivity and substituent positions.

Registration and Identification Numbers

This compound is cataloged across major chemical databases with the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 898781-00-5 | |

| PubChem CID | 24726362 | |

| MDL Number | MFCD03843907 | |

| ChemSpider ID | 21401253 | |

| European EC Number | Not Assigned | — |

These identifiers facilitate precise tracking in synthetic and regulatory contexts. For instance, the CAS number is critical for material safety documentation, while PubChem and ChemSpider entries provide spectroscopic and physicochemical data.

Historical Context in Propiophenone Research

Propiophenone derivatives have been studied since the early 20th century, with foundational work on Friedel-Crafts acylation enabling their synthesis. The parent compound, propiophenone ($$ C6H5COCH2CH3 $$), was first produced via the reaction of propionyl chloride with benzene using aluminum chloride as a catalyst. Industrial-scale methods later emerged, such as the cross-decarboxylation of benzoic and propionic acids over calcium acetate-alumina catalysts at 450–550°C.

The introduction of chloro and methyl substituents, as seen in this compound, arose from efforts to modulate electronic and steric properties for applications in pharmaceuticals and materials science. For example:

- Pharmaceutical Intermediates : Substituted propiophenones serve as precursors to analgesics (e.g., dextropropoxyphene) and stimulants.

- Materials Science : Enhanced thermal stability from chlorine and methyl groups makes these compounds viable in polymer crosslinking.

Recent advances in continuous-flow synthesis have improved the scalability and purity of such derivatives, addressing challenges in traditional batch processing.

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEMZXKTLAQLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644915 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-00-5 | |

| Record name | 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 2’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

化学反応の分析

Types of Reactions

2’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

科学的研究の応用

Medicinal Chemistry

The compound has garnered attention for its potential anticancer activity . Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. For instance:

- Cytotoxicity Assays : In studies involving breast cancer cell lines (e.g., MCF-7), it demonstrated significant inhibition of cell viability, with an IC50 value around 12 µM after 48 hours of exposure. Comparative analyses with standard chemotherapeutics indicated enhanced efficacy when used in combination treatments.

- Mechanistic Studies : Flow cytometry analysis revealed that treatment with this compound resulted in increased early and late apoptotic cell populations, indicating its role in triggering apoptosis. Western blotting assays indicated upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) following treatment.

Enzyme Inhibition Studies

Research indicates that 2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone can act as an inhibitor or activator of specific enzymes involved in metabolic pathways. This property is crucial for exploring its therapeutic applications, particularly in modulating biochemical pathways relevant to disease states .

Chemical Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of other pharmacologically active compounds. Its synthesis typically involves reactions such as:

- Friedel-Crafts Acylation : This method uses acyl chlorides in the presence of Lewis acid catalysts to generate the desired product efficiently under controlled conditions .

Beyond anticancer properties, ongoing investigations are exploring other biological activities, including antimicrobial and anti-inflammatory effects. The unique structure of this compound may influence its interaction with various biomolecules, warranting further studies to elucidate its pharmacological potential .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential anticancer activity; induces apoptosis in cancer cells; enhances efficacy in combination therapies. |

| Enzyme Inhibition | Acts as an inhibitor/activator for enzymes affecting metabolic pathways; relevant for therapeutic applications. |

| Chemical Synthesis | Intermediate for synthesizing other pharmacologically active compounds; involves Friedel-Crafts acylation methods. |

| Biological Activity | Investigated for antimicrobial and anti-inflammatory effects; ongoing research into diverse pharmacological properties. |

Cytotoxicity Study Example

In a specific study assessing the effects on MCF-7 breast cancer cells:

- Methodology : Cells were treated with varying concentrations of the compound.

- Findings : Significant reduction in cell viability was noted at concentrations above 10 µM, with apoptosis confirmed through flow cytometry.

Enzymatic Activity Study

A study focused on the inhibition of specific metabolic enzymes revealed:

- Results : The compound inhibited enzyme activity by approximately 40% at a concentration of 5 µM, suggesting potential for therapeutic use in metabolic disorders.

作用機序

The mechanism of action of 2’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

類似化合物との比較

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides

Evidence from photosynthesis-inhibiting carboxamides demonstrates that the 3,5-dimethylphenyl group enhances lipophilicity and electron density, critical for binding to photosystem II (PSII). These compounds exhibit IC₅₀ ~10 µM against photosynthetic electron transport (PET) in spinach chloroplasts, comparable to commercial herbicides. However, 2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone lacks the hydroxynaphthalene-carboxamide moiety, which is essential for PET inhibition, suggesting divergent mechanisms of action .

3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

A structural isomer (CAS: 898794-50-8) with dimethylphenyl substituents at the 2,4-positions instead of 3,5-positions was discontinued commercially. The shift in substituent positions likely alters steric interactions and electronic properties, reducing stability or efficacy in target applications .

Substituent Effects on Physical and Chemical Properties

4'-(3,5-Dimethylphenyl)-2,2':6',2''-terpyridines

In terpyridine derivatives, the 3,5-dimethylphenyl group promotes π-stacking and hydrogen bonding in crystal structures, enhancing thermal stability. For example, 4'-(3,5-dimethylphenyl)-terpyridine exhibits layer-like packing dominated by N···H–C and F···H–C interactions. By contrast, the dichloro-propiophenone analog lacks pyridine nitrogen atoms, limiting hydrogen-bonding capacity but increasing halogen-mediated hydrophobic interactions .

Poly(arylene ether sulfone)s (PAES) with 3,5-Dimethylphenyl Pendants

PAES polymers functionalized with 3,5-dimethylphenyl groups demonstrate high hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C) due to dense benzyl-type quaternary ammonium pendants.

Role in Catalysis and Stereochemistry

Inherently Chiral Calix[4]arenes

The 3,5-dimethylphenyl group on calix[4]arene catalysts improves enantioselectivity in asymmetric Michael additions by imposing steric constraints. For example, calix[4]arene 67 achieves moderate enantiomeric excess (ee) in thiophenol additions. The dichloro-propiophenone compound lacks chiral centers but shares steric bulk, hinting at possible applications in stereoselective synthesis if functionalized appropriately .

Data Tables

Table 1: Key Properties of this compound vs. Analogs

Table 2: Substituent Effects on Functional Performance

Research Findings and Implications

- Substituent Position Matters: The 3,5-dimethylphenyl group enhances bioactivity in carboxamides and stereoselectivity in calixarenes but may reduce commercial viability in propiophenones due to synthetic complexity .

- Halogenation vs. Hydroxylation : Dichloro substitution increases hydrophobicity but eliminates hydrogen-bonding capacity compared to hydroxynaphthalene derivatives .

- Industrial Relevance: Despite structural similarities to agrochemicals, this compound remains underutilized, warranting further studies on herbicidal or material science applications .

生物活性

2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone is an organic compound that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the propiophenone class and is characterized by the following structural features:

- Molecular Formula : C17H16Cl2O

- Molecular Weight : Approximately 319.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : Compounds with similar structures often act as inhibitors for various enzymes, impacting metabolic pathways.

- Receptor Modulation : The compound may influence receptor activity, leading to altered signal transduction processes.

Biological Activity Data

Research has indicated several biological activities associated with this compound and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Exhibits antibacterial properties | |

| Enzyme Inhibition | Inhibits specific enzyme activities |

Case Studies and Research Findings

-

Anticancer Activity

A study investigating the apoptosis-inducing effects of various propiophenone derivatives found that this compound significantly induced cell death in K562 leukemia cells. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production. -

Antimicrobial Properties

Another research focused on the synthesis of thiosemicarbazone derivatives from acetophenone analogs revealed that derivatives similar to this compound displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the dichloro substitution enhanced antimicrobial efficacy. -

Enzyme Inhibition Studies

A comparative analysis highlighted that compounds with similar structural motifs exhibited selective inhibition of cathepsin L, a cysteine protease involved in cancer metastasis. This suggests potential therapeutic applications in cancer treatment through the modulation of proteolytic pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,5-dimethylbenzene and a chlorinated propiophenone precursor. Optimization involves controlling reaction temperature (60–80°C) and using Lewis acid catalysts like AlCl₃. Yield improvements are achieved by purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) . For chlorination, regioselective halogenation at the 2' and 4' positions requires careful stoichiometric control of chlorinating agents (e.g., Cl₂ or SOCl₂) to avoid over-substitution .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (deuterated chloroform or DMSO-d₆ as solvents) to confirm substituent positions and aromatic proton environments . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity assessment (>95%). Mass spectrometry (ESI-MS or GC-MS) validates molecular weight (M+ = 323.2 g/mol) .

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials at 0–4°C under inert gas (argon or nitrogen). Stability testing under accelerated conditions (40°C/75% RH for 14 days) can predict degradation pathways, such as dechlorination or oxidation of the propiophenone backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, cell line selection). Standardize protocols using OECD guidelines for in vitro toxicity testing. Cross-validate results with orthogonal methods:

- Cellular uptake studies (LC-MS/MS quantification).

- Dose-response curves (IC₅₀ comparisons under controlled pH and temperature) .

Q. What experimental designs are suitable for studying the environmental fate and degradation pathways of this compound?

- Methodological Answer : Follow a tiered approach:

- Laboratory-scale biodegradation : Use OECD 301D (closed bottle test) with activated sludge to assess aerobic degradation rates.

- Photolysis studies : Exclude UV light >290 nm to simulate natural sunlight and track byproducts via HPLC-HRMS .

- Soil adsorption experiments : Measure log K₀₀ values using batch equilibrium methods (OECD 106) to predict mobility in ecosystems .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., cytochrome P450). Validate with surface plasmon resonance (SPR) for real-time kinetics.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Metabolomic profiling : Apply LC-HRMS to identify downstream metabolites in hepatic microsomal assays .

Q. What strategies mitigate analytical challenges in detecting trace quantities of this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer :

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges and methanol elution.

- Sensitivity enhancement : Derivatize with pentafluorobenzyl bromide to improve GC-ECD detection limits (0.1 ppb).

- Interference reduction : Use tandem MS/MS with MRM transitions (323.2 → 287.1 m/z) to enhance specificity .

Data Contradiction Analysis

Q. Why do HPLC purity assessments vary between studies, and how can this be addressed?

- Root Cause : Differences in column chemistry (e.g., C8 vs. C18), mobile phase composition (acetonitrile vs. methanol), or detection wavelengths.

- Resolution : Adopt pharmacopeial standards (e.g., USP <621>) for method validation. Perform system suitability tests with certified reference materials (CRMs) .

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。